

Determining Lysozyme C Concentration in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Lysozyme C**

Cat. No.: **B1576136**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysozyme C, also known as muramidase, is a crucial component of the innate immune system, playing a vital role in the first line of defense against bacterial infections.^{[1][2]} It functions by catalyzing the hydrolysis of β -(1-4)-glycosidic linkages in the peptidoglycan layer of bacterial cell walls, leading to bacterial lysis.^{[1][3]} Found in various biological fluids such as tears, saliva, serum, and mucus, the concentration of **Lysozyme C** can serve as a valuable biomarker for various physiological and pathological states, including inflammatory diseases, infections, and certain types of cancer.^[4] Accurate quantification of **Lysozyme C** in biological samples is therefore essential for both basic research and clinical applications.

This document provides detailed application notes and protocols for the most common methods used to determine **Lysozyme C** concentration: Enzyme-Linked Immunosorbent Assay (ELISA), Enzymatic Activity Assays, and Direct Spectrophotometry.

Methods for Determining Lysozyme C Concentration

Several well-established methods are available for the quantification of **Lysozyme C**, each with its own advantages and limitations in terms of sensitivity, specificity, and throughput.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a highly sensitive and specific method for quantifying **Lysozyme C** protein levels. It relies on the use of specific antibodies to capture and detect the target protein. Both sandwich and competitive ELISA formats are commonly used.

a. Sandwich ELISA Protocol

This protocol is based on a typical sandwich ELISA format where the antigen (**Lysozyme C**) is "sandwiched" between a capture antibody coated on a microplate and a detection antibody.

Materials:

- Microtiter plate pre-coated with anti-human **Lysozyme C** antibody[5]
- Human **Lysozyme C** standard[6]
- Sample diluent buffer[6]
- Biotinylated anti-human **Lysozyme C** detection antibody[6]
- Streptavidin-HRP (Horseradish Peroxidase) conjugate[6]
- Wash buffer (e.g., PBS with 0.05% Tween-20)[5]
- TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution[5]
- Stop solution (e.g., 2N H₂SO₄)[5]
- Microplate reader capable of measuring absorbance at 450 nm

Procedure:

- Preparation: Bring all reagents and samples to room temperature.[5] Reconstitute **Lysozyme C** standard and prepare a serial dilution to generate a standard curve. Dilute samples to fall within the range of the standard curve. Typical dilutions for serum are 1:500 to 1:1000.[5]
- Binding: Add 100 µL of standard or diluted sample to each well of the pre-coated microplate. [5] Incubate for 1-2 hours at 37°C.

- Washing: Aspirate the liquid from each well and wash 3-5 times with 300 μ L of wash buffer per well.[5][7]
- Detection Antibody: Add 100 μ L of biotinylated detection antibody to each well. Incubate for 1 hour at 37°C.
- Washing: Repeat the washing step as described in step 3.
- Streptavidin-HRP: Add 100 μ L of Streptavidin-HRP conjugate to each well. Incubate for 30 minutes at 37°C.[7]
- Washing: Repeat the washing step as described in step 3.
- Substrate Reaction: Add 100 μ L of TMB substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes.[5]
- Stop Reaction: Add 50 μ L of stop solution to each well.[7] The color will change from blue to yellow.
- Measurement: Read the absorbance at 450 nm within 30 minutes of adding the stop solution.[6]
- Calculation: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of **Lysozyme C** in the samples by interpolating their absorbance values from the standard curve.

b. Competitive ELISA Protocol

In a competitive ELISA, the sample antigen competes with a labeled antigen for binding to a limited amount of antibody. This format is often used for smaller molecules but can also be applied to proteins like **Lysozyme C**.

Procedure:

- Coating: A microplate is pre-coated with an anti-**Lysozyme C** antibody.[8]
- Competition: Samples or standards are mixed with a fixed amount of biotin-labeled **Lysozyme C** and added to the wells.[8] They compete for binding to the coated antibody.

- Incubation and Washing: The plate is incubated, and then unbound components are washed away.[8]
- Detection: Streptavidin-HRP and then TMB substrate are added for signal generation.[8] The resulting color intensity is inversely proportional to the amount of **Lysozyme C** in the sample. [8]

Sample Preparation for ELISA

Proper sample collection and preparation are critical for accurate results.

- Serum: Collect whole blood and allow it to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge at 1,000 x g for 20 minutes. Collect the supernatant (serum).[6]
- Plasma: Collect blood into tubes containing EDTA or heparin as an anticoagulant. Centrifuge at 1,000 x g for 15 minutes within 30 minutes of collection.[6]
- Saliva: Collect saliva and centrifuge at 1,000 x g for 15 minutes at 2-8°C to remove particulates.[6]
- Tears: Tears can be collected using Schirmer strips or microcapillary tubes.[9][10]
- Cell Culture Supernatants: Centrifuge at 1,000 x g for 20 minutes to remove cells and debris. [6]

Samples can be assayed immediately or aliquoted and stored at -20°C or -80°C for future use. Avoid repeated freeze-thaw cycles.[6]

Enzymatic Activity Assays

These assays measure the functional activity of **Lysozyme C** by monitoring the lysis of a bacterial substrate.

a. Turbidimetric Assay

This is the most common method and relies on the clearing of a turbid bacterial suspension as the cell walls are lysed by **Lysozyme C**.[11][12]

Materials:

- Spectrophotometer or microplate reader capable of reading at 450 nm[11][13]
- Lyophilized *Micrococcus lysodeikticus* (also known as *Micrococcus luteus*) cells[11]
- Potassium phosphate buffer (e.g., 50 mM, pH 6.24)[14]
- **Lysozyme C** standard and samples

Procedure:

- Substrate Preparation: Prepare a suspension of *Micrococcus lysodeikticus* in potassium phosphate buffer (e.g., 0.15 mg/mL).[11][14] The initial absorbance at 450 nm should be between 0.6 and 0.7.[11][14]
- Enzyme Preparation: Prepare a stock solution of the **Lysozyme C** standard. Immediately before use, dilute the standard and samples in cold buffer to a concentration that will produce a linear decrease in absorbance over the measurement period.[11]
- Assay:
 - Equilibrate the spectrophotometer to 25°C.[11][13]
 - To a cuvette, add 2.5 mL of the substrate suspension.[11]
 - Add 0.1 mL of the enzyme solution (or buffer for the blank) and immediately mix by inversion.[11]
 - Record the decrease in absorbance at 450 nm over time (e.g., every minute for 5 minutes).
- Calculation: The rate of decrease in turbidity is proportional to the lysozyme activity. One unit is often defined as the amount of enzyme that causes a decrease in absorbance of 0.001 per minute.[13]

b. Fluorometric Assay

This method uses a synthetic substrate that releases a fluorophore upon cleavage by **Lysozyme C**, offering higher sensitivity than the turbidimetric assay.

Materials:

- Fluorescent microplate reader with excitation/emission wavelengths of approximately 360/445 nm
- Lysozyme activity assay kit (containing a synthetic substrate, assay buffer, and stop solution)
- **Lysozyme C** standard and samples

Procedure (based on a typical kit protocol):

- Preparation: Prepare a standard curve using the provided **Lysozyme C** standard. Prepare samples in the assay buffer.
- Reaction: Add the standard or sample to the wells of a microplate. Initiate the reaction by adding the fluorescently-labeled substrate.[\[11\]](#)
- Incubation: Incubate the plate at 37°C, protected from light, for a specified time (e.g., 30-60 minutes).[\[11\]](#)
- Measurement: Measure the fluorescence intensity.[\[11\]](#)
- Calculation: Subtract the background fluorescence (from a no-enzyme control). Plot the fluorescence intensity of the standards against their concentrations to create a standard curve. Determine the **Lysozyme C** activity in the samples by interpolating their fluorescence values on the standard curve.[\[11\]](#)

Direct Spectrophotometry

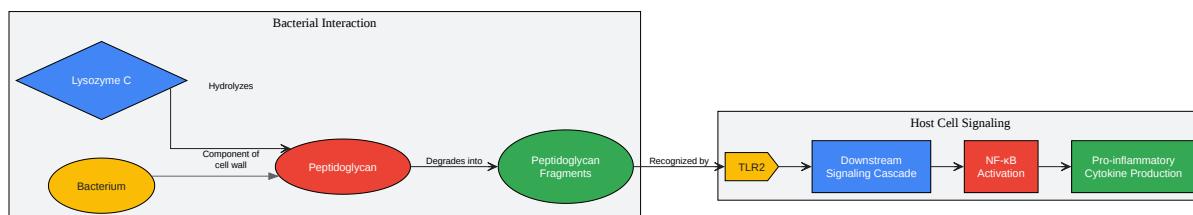
This method is suitable for determining the concentration of purified **Lysozyme C** hydrochloride by measuring its absorbance at a specific wavelength.[\[15\]](#)

Procedure:

- Prepare a solution of **Lysozyme C** hydrochloride in a suitable buffer (e.g., phosphate buffer pH 6.0-6.2).[15]
- Measure the absorbance spectrum of the solution.
- The maximum absorbance is typically observed at 281 nm.[15]
- The concentration can be calculated using the Beer-Lambert law ($A = \varepsilon bc$), where A is the absorbance, ε is the molar absorptivity (or specific absorbance), b is the path length, and c is the concentration. The specific absorbance value needs to be predetermined.[15]

Quantitative Data Summary

The concentration of **Lysozyme C** can vary significantly depending on the biological fluid, age, and health status of the individual.

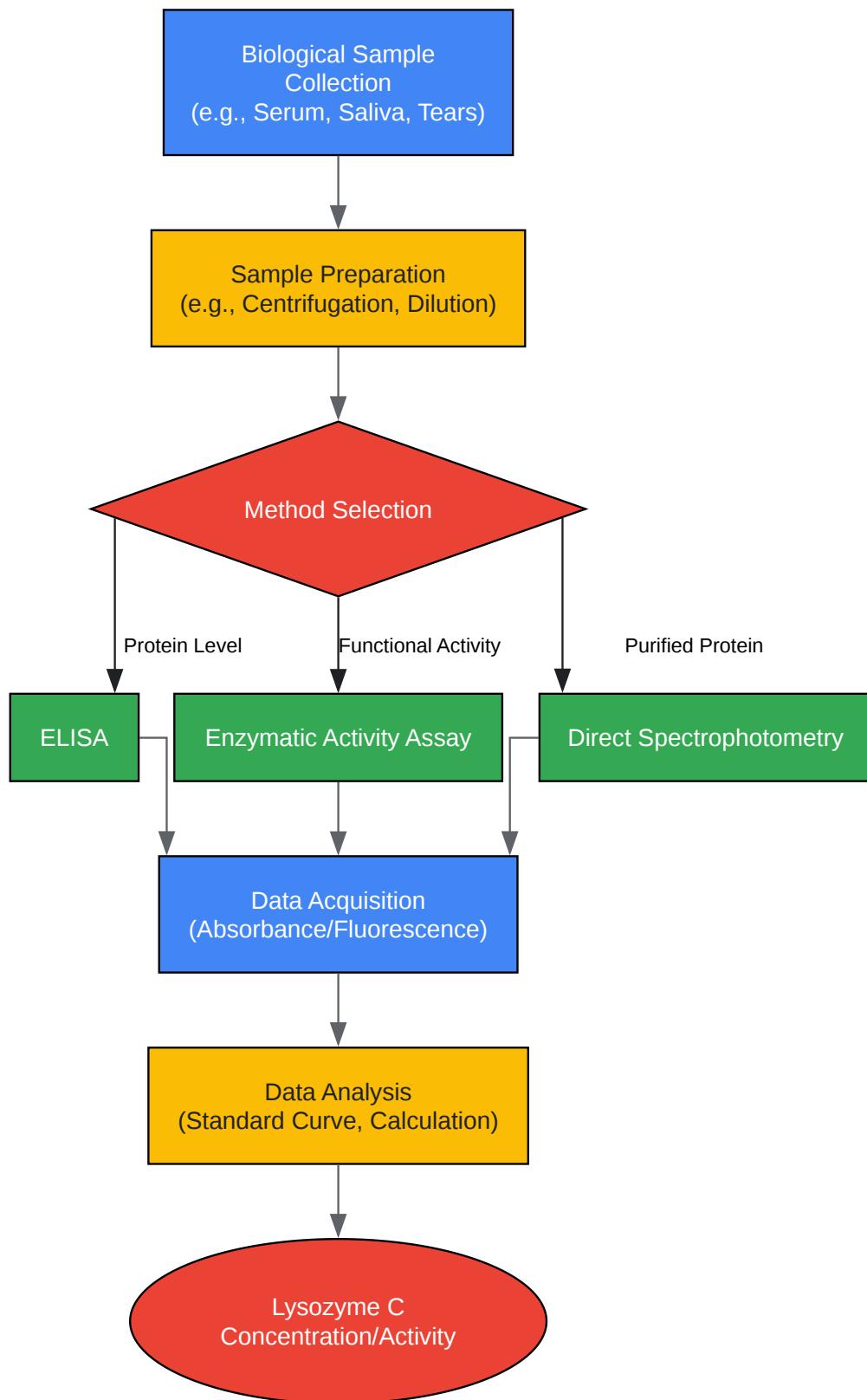

Biological Fluid	Age Group	Mean Lysozyme C Concentration	Method	Reference(s)
Tears	Children	~1.7 mg/mL	Radial Diffusion Assay	[16]
Young Adults		~1.95 mg/mL	Radial Diffusion Assay	[16]
Adults (up to 60 years)		~2.13 mg/mL	Radial Diffusion Assay	[16]
Adults (10-60 years)	1.57 mg/mL (Logarithmic Mean)		Immunoturbidimetric	[16]
Elderly (>60 years)	~1.76 mg/mL		Radial Diffusion Assay	[16]
Saliva	-	2.2 μ g/mL	Turbidimetric Assay	[16]

ELISA Kit	Detection Range	Sensitivity	Reference(s)
Human LZMc (Lysozyme C) ELISA Kit (Competitive)	3.13-200 ng/mL	1.32 ng/mL	[6][17]
Human LZMc (Lysozyme C) ELISA Kit (Competitive)	9.375-600 ng/mL	5.625 ng/mL	[8]

Signaling Pathways and Experimental Workflows

Lysozyme C in Innate Immunity

Lysozyme C is a key effector molecule in the innate immune response. Upon degradation of bacterial peptidoglycan, the released fragments can be recognized by pattern recognition receptors such as Toll-like receptor 2 (TLR2), initiating a signaling cascade that leads to the production of pro-inflammatory cytokines.[11][16]



[Click to download full resolution via product page](#)

Caption: **Lysozyme C**-mediated innate immune signaling pathway.

General Experimental Workflow for Lysozyme C Quantification

The following diagram illustrates a typical workflow for determining **Lysozyme C** concentration in a biological sample.

[Click to download full resolution via product page](#)

Caption: General workflow for **Lysozyme C** concentration determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Lysozyme - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. The Molecular Marvel of Lysozyme: Structure and Significance - Creative Enzymes [creative-enzymes.com]
- 4. Tear Lactoferrin and Lysozyme as Clinically Relevant Biomarkers of Mucosal Immune Competence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eaglebio.com [eaglebio.com]
- 6. elkbio.com [elkbio.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Human LZMc(Lysozyme C) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 9. A spectrophotometric method for quantitative determination of lysozyme in human tears: description and evaluation of the method and screening of 60 healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tear lysozyme activity in frozen Schirmer strips and salivary gland biopsy as parameters of lacrimal gland function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. goldbio.com [goldbio.com]
- 13. Lysozyme - Assay | Worthington Biochemical [worthington-biochem.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 16. benchchem.com [benchchem.com]
- 17. Human LZMc(Lysozyme C) ELISA Kit [elkbio.com]

- To cite this document: BenchChem. [Determining Lysozyme C Concentration in Biological Samples: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1576136#determining-lysozyme-c-concentration-in-biological-samples\]](https://www.benchchem.com/product/b1576136#determining-lysozyme-c-concentration-in-biological-samples)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com